molecular formula C12H8O2 B1195943 Diphenoquinone CAS No. 494-72-4

Diphenoquinone

Cat. No. B1195943
CAS RN: 494-72-4
M. Wt: 184.19 g/mol
InChI Key: DDTHMESPCBONDT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diphenoquinone involves the oxidation of 2,6-di-tert-butylphenol to this compound using tert-butylhydroperoxide, catalyzed by Cu(II) complexes with Schiff base immobilized on polymer support. This method demonstrates high oxidation degrees and selectivity towards this compound (Owsik, Kolarz, & Jezierska, 2006). Additionally, 3,3′,5,5′-tetrabutyl-4,4′-diphenoquinone and 3,3′,5,5′-tetramethyl-4,4′-diphenoquinone have been synthesized with high yields, demonstrating the influence of oxidant, solvent, and temperature on the yield (Wang Shirong, 2005).

Molecular Structure Analysis

The structural characterization of 3,3'-5,5'-tetra-tert-butyl-4,4'-diphenoquinone revealed a planar this compound moiety, with intramolecular C-H...O hydrogen bonds stabilizing the crystal structure. This study also explored the spectroscopic and electrochemical properties of the compound (Tümer, Aslantaş, Şahin, & Deligönül, 2008).

Chemical Reactions and Properties

Diphenoquinones undergo reversible reductions, making them attractive for use in green carbon-based batteries. Their redox-active derivatives are being explored for application in electrochemical devices. Experimental and computational studies have provided insights into their nearly planar cores and the reactivity of unsubstituted derivatives (Néron et al., 2022).

Physical Properties Analysis

The anion radical salts derived from chlorinated diphenoquinones exhibit unique solid-state properties, such as absorption spectra and magnetic susceptibilities, indicative of charge-transfer interactions between the anion radical molecules. These properties are crucial for understanding the behavior of diphenoquinones in various states (Iida, 1972).

Chemical Properties Analysis

The π-electronic structure of this compound has been studied, revealing significant differences in energy levels and orbital configurations compared to p-benzoquinone. These findings provide a deeper understanding of the electronic behavior of diphenoquinones and their intense absorption bands (Kuboyama, 1960).

Scientific Research Applications

  • Catalysis in Industrial Synthesis

    Diphenoquinone and its derivatives are important intermediates in the industrial synthesis of pharmaceuticals, dyes, and agricultural chemicals. Schiff Base-Cu(II) systems immobilized on polymer support have shown effectiveness in the oxidation of phenols to this compound, showcasing its role in catalytic processes (Owsik, Kolarz, & Jezierska, 2006).

  • Cholesterol Transport and Atherosclerosis Treatment

    Oxidized products of probucol, including this compound, have been found to enhance reverse cholesterol transport in mice. This suggests potential therapeutic applications for this compound in treating atherosclerosis (Yakushiji et al., 2016).

  • Electrochemical Applications

    Diphenoquinones, specifically 4,4'-diphenoquinones, are of interest for their electrochemical properties. They show potential for use in green carbon-based batteries, owing to their reversible reductions and active material characteristics (Néron et al., 2022).

  • Antioxidant and Radical Scavenging Activities

    Certain this compound compounds, like taxoquinone, have demonstrated significant antioxidant and free radical scavenging activities. This positions them as potential natural antioxidants for use in food and pharmaceutical preparations (Bajpai, Baek, & Kang, 2017).

  • Electron Transport Material Synthesis

    this compound compounds have been synthesized as excellent electron transport materials, important for various technological applications (Wang Shirong, 2005).

  • Photoreactivity in Solvents

    Studies on substituted benzoquinones, including this compound, have examined the effects of different solvents on the reactivity of semiquinone radicals. This research is crucial for understanding the photoreactivity of these compounds (Porkhun, Aristova, & Gonik, 2018).

Mechanism of Action

Mode of Action

Quinones, including Diphenoquinone, are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . They are electron carriers and play a role in various biological processes . The interaction of this compound with its targets leads to changes at the molecular level, affecting the normal functioning of the cells.

Biochemical Pathways

Quinones play a role in photosynthesis as electron carriers . They also have antioxidant activity, which can improve general health conditions . In addition, they are involved in the reverse cholesterol transport pathway, promoting the increase of plasma high-density lipoprotein (HDL) cholesterol .

Pharmacokinetics

The pharmacokinetics of this compound, like other quinones, involves absorption, distribution, metabolism, and excretion (ADME) by the body . These properties are affected by the physicochemical properties of the drug, as well as other factors such as human behavior (e.g., food and drug intake) and genetics .

Result of Action

The interaction of this compound with its targets and its involvement in various biochemical pathways lead to molecular and cellular effects. For instance, this compound has been shown to increase cell cholesterol release and plasma HDL by inhibiting the degradation of ATP-binding cassette transporter A1 .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of quinones as photoproducts from air pollutants can have toxicological effects . Furthermore, the action of this compound can be affected by the pH of the environment, as the quinone reacts irreversibly with alkali .

Safety and Hazards

The safety data sheet for diphenoquinone suggests that it may pose certain hazards. If inhaled or ingested, it is recommended to move the victim into fresh air, give oxygen if breathing is difficult, give artificial respiration if not breathing, and consult a doctor immediately .

Future Directions

The future directions of diphenoquinone research could involve further exploration of its chemical reactivity to understand its physiological and toxicological properties . Additionally, advancements in analytical techniques could facilitate its detection and allow a better understanding of its action .

properties

IUPAC Name

4-(4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTHMESPCBONDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C=CC1=C2C=CC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197787
Record name Diphenoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

494-72-4
Record name 4-(4-Oxo-2,5-cyclohexadien-1-ylidene)-2,5-cyclohexadien-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=494-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenoquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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